molecular formula C21H24N4O5 B4222269 N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B4222269
M. Wt: 412.4 g/mol
InChI Key: TUYHEROTBXBNDK-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its bioactivity and ability to enhance interactions with macromolecules.

Preparation Methods

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps. The process begins with the preparation of electrophiles by reacting various substituted anilines with bromo acetyl bromide in an aqueous basic medium. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the expression of osteoclast-specific marker genes such as TRAF6, c-fos, and NFATc1 during RANKL-mediated osteoclastogenesis . This downregulation leads to a decrease in bone resorption activity and F-actin ring formation, highlighting its potential as a therapeutic agent for bone diseases.

Comparison with Similar Compounds

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-3-30-20-9-8-16(14-19(20)25(28)29)21(27)22-17-6-4-5-7-18(17)24-12-10-23(11-13-24)15(2)26/h4-9,14H,3,10-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYHEROTBXBNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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